molecular formula C11H20N2S B15239998 N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine

N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine

Cat. No.: B15239998
M. Wt: 212.36 g/mol
InChI Key: BNURSKJSYKHZEK-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine is a compound that features a tetrahydropyridine ring and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved by the partial reduction of pyridinium salts using borohydride reagents.

    Attachment of the Thietan-3-amine Moiety: The thietan-3-amine group can be introduced through nucleophilic substitution reactions. This involves reacting the tetrahydropyridine intermediate with an appropriate thietan-3-amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be further reduced to form fully saturated amines.

    Substitution: The thietan-3-amine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted thietan-3-amine derivatives.

Scientific Research Applications

N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This can result in dopaminergic neuronal damage, making it a useful tool in neurodegenerative disease research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine is unique due to the presence of both a tetrahydropyridine ring and a thietan-3-amine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H20N2S/c1-10-2-5-13(6-3-10)7-4-12-11-8-14-9-11/h2,11-12H,3-9H2,1H3

InChI Key

BNURSKJSYKHZEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)CCNC2CSC2

Origin of Product

United States

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